6-Chloro-8-nitrochromane-3-carboxylic acid
Description
Significance of Chromane (B1220400) Scaffolds in Organic and Heterocyclic Chemistry
The chromane ring system, a heterocyclic motif featuring a benzene (B151609) ring fused to a dihydropyran ring, is a cornerstone in organic and medicinal chemistry. nih.gov This structure is not only prevalent in a wide array of naturally occurring compounds, such as flavonoids and vitamin E (tocochromanols), but is also recognized as a "privileged scaffold". nih.govresearchgate.net The term "privileged structure" refers to a molecular framework that is capable of providing ligands for diverse biological receptors, making it a valuable template for drug discovery and development. acs.orgdntb.gov.ua
The structural rigidity and chemical versatility of the chromane nucleus allow for the synthesis of a diverse library of derivatives. researchgate.net Its importance is underscored by its presence in numerous molecules exhibiting a wide spectrum of pharmacological activities, including potential applications in treating neurodegenerative diseases like Alzheimer's. nih.govresearchgate.net The chromanone (or chroman-4-one) variant, which differs structurally by the presence of a ketone group, also serves as a critical building block for designing and synthesizing novel lead compounds in medicinal chemistry. nih.gov
Overview of Substituted Chromane-3-carboxylic Acid Derivatives in Chemical Research
Within the broad family of chromane-based molecules, substituted chromane-3-carboxylic acids and their close relatives, chromone-3-carboxylic acids, are subjects of significant research interest. researchgate.netnih.gov These derivatives serve as important intermediates and target molecules in synthetic organic chemistry. semanticscholar.org
Research into these compounds often focuses on developing efficient synthetic methodologies and exploring their potential applications. For instance, various synthetic strategies have been developed for the construction of the chromone-3-carboxylic acid core, often starting from readily available materials like 2-hydroxyacetophenones. semanticscholar.org A common route involves a Vilsmeier-Haack formylation to produce an intermediate chromone-3-carbaldehyde, which is then oxidized to the desired carboxylic acid. semanticscholar.org The reactivity of the carboxylic acid group allows for further modifications, such as the synthesis of various amides and esters, expanding the chemical space for biological screening. researchgate.netsemanticscholar.org Studies have investigated these derivatives for a range of biological activities, including anti-inflammatory and cytotoxic properties. semanticscholar.org
Detailed Research Findings on 6-Chloro-8-nitrochromane-3-carboxylic acid
While the broader class of chromane derivatives is well-documented, specific research findings and detailed synthetic procedures for this compound are not extensively reported in publicly available scientific literature. The compound is primarily listed in chemical supplier databases, which provide basic physicochemical data.
Based on the established chemistry of related compounds, the synthesis of this compound would likely involve multi-step processes starting from a substituted phenol (B47542). The introduction of the chloro and nitro groups onto the aromatic ring and the construction of the carboxylic acid-substituted dihydropyran ring would be key challenges. The existence of a closely related precursor, 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, has been confirmed through crystallographic studies, suggesting a potential synthetic pathway from this intermediate via reduction and oxidation. nih.gov
Research on similar substituted chromanones has indicated that the presence of large, electron-withdrawing substituents, such as chloro and nitro groups, at the 6- and 8-positions can be crucial for achieving high potency in certain biological assays, specifically as SIRT2 inhibitors. acs.org This provides a rationale for the synthesis and potential investigation of compounds like this compound in medicinal chemistry research.
Physicochemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₅ |
| Molecular Weight | 257.63 g/mol |
| IUPAC Name | 6-chloro-8-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid |
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-8-nitro-3,4-dihydro-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5/c11-7-2-5-1-6(10(13)14)4-17-9(5)8(3-7)12(15)16/h2-3,6H,1,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMVTXXMSRLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2[N+](=O)[O-])Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reactivity Studies of Chromane 3 Carboxylic Acid Systems
Reaction Mechanisms of Chromane (B1220400) Formation and Functionalization
The synthesis of the 6-Chloro-8-nitrochromane-3-carboxylic acid scaffold, while not extensively documented for this specific molecule, can be inferred from established methodologies for related chromone (B188151) and chromane derivatives. A plausible synthetic strategy commences with a substituted 2-hydroxyacetophenone, which serves as a versatile starting material.
The initial formation of the chromone ring often proceeds via a Vilsmeier-Haack reaction on a 2-hydroxyacetophenone, yielding a chromone-3-carbaldehyde. Subsequent oxidation of the aldehyde group furnishes the corresponding chromone-3-carboxylic acid. Functionalization of the benzene (B151609) ring, such as chlorination and nitration, can be achieved at different stages of the synthesis, depending on the desired regioselectivity and the directing effects of the existing substituents. For instance, nitration of a chromone scaffold can be carried out using a mixture of nitric acid and sulfuric acid.
The conversion of the chromone to the chromane ring is typically achieved through reduction of the double bond in the pyran ring. Catalytic hydrogenation is a common method for this transformation. The specific sequence of these functionalization and reduction steps is crucial for the successful synthesis of this compound.
A general overview of synthetic approaches to chromone-3-carboxylic acids is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Reference |
| Substituted 2-hydroxyacetophenones | 1. Vilsmeier-Haack formylation (e.g., POCl₃, DMF) 2. Oxidation (e.g., NaClO₂, sulfamic acid) | Substituted chromone-3-carboxylic acids | semanticscholar.orguniven.ac.za |
| Substituted phenols and β-keto esters | Condensing agents (e.g., P₂O₅, H₃PO₄) | Substituted chromones | univen.ac.za |
| 2-hydroxyacetophenones and DMF-DMA | 1. Condensation 2. Cyclization | 3-Halochromones | univen.ac.za |
Reactivity of Carboxylic Acid and Nitro Groups on the Chromane Scaffold
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the carboxylic acid, the nitro group, and the chloro substituent, all attached to the chromane framework. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the molecule. studypug.com
Nucleophilic Acyl Substitution Reactions of Carboxylic Acid Derivatives
The carboxylic acid group at the 3-position of the chromane ring is a key site for synthetic modifications. It can undergo nucleophilic acyl substitution reactions to yield a variety of derivatives, such as esters and amides. masterorganicchemistry.comlibretexts.org For these reactions to proceed efficiently, the hydroxyl group of the carboxylic acid must first be converted into a better leaving group. This is commonly achieved by transforming the carboxylic acid into an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org
Once the acid chloride is formed in situ, it can readily react with various nucleophiles. For example, treatment with amines in the presence of a base affords the corresponding carboxamides. semanticscholar.org Similarly, reaction with alcohols yields esters. The reactivity of the acyl carbon is enhanced by the electron-withdrawing chloro and nitro groups on the aromatic ring, which pull electron density away from the reaction center, making it more electrophilic. studypug.com
| Reactant | Reagents | Product | Reaction Type | Reference |
| Chromone-3-carboxylic acid | 1. Thionyl chloride 2. Amine, triethylamine | Chromone-3-carboxamide | Nucleophilic Acyl Substitution | semanticscholar.org |
| Acid chloride | Carboxylate | Anhydride | Nucleophilic Acyl Substitution | masterorganicchemistry.com |
| Anhydride | Alkoxide | Ester | Nucleophilic Acyl Substitution | masterorganicchemistry.com |
Decarboxylative Processes in Chromane Carboxylic Acids
Chromane carboxylic acids, particularly those with activating groups, can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide. This reaction is often facilitated by heat or the presence of a catalyst. In the context of chromone-3-carboxylic acids, decarboxylation can be a key step in certain synthetic pathways. For instance, in doubly decarboxylative Michael-type additions, the carboxylic acid group enhances the electrophilicity of the Michael acceptor and is subsequently removed. researchgate.netresearchgate.net
The presence of the electron-withdrawing nitro group at the 8-position of the chromane ring in this compound would likely influence the ease of decarboxylation. Electron-withdrawing groups can stabilize the carbanionic intermediate that may form during the decarboxylation process, thus facilitating the reaction. studypug.com Decarboxylative processes are a versatile tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. chemrevlett.com
Intrinsic Reactivity of Chromane Derivatives Investigated by Gas-Phase Spectroscopy
To understand the inherent reactivity of the chromane scaffold, independent of solvent effects, gas-phase studies are invaluable. Techniques such as tandem mass spectrometry combined with high-resolution infrared spectroscopy can provide detailed insights into the fragmentation mechanisms of chromane derivatives. nih.gov Studies on related chromane systems, such as Trolox and Methyltrolox, have revealed complex intramolecular rearrangements and fragmentation pathways upon collisional activation. nih.gov
For protonated chromane derivatives, common fragmentation reactions include dehydration and decarbonylation. nih.gov Deprotonated species, however, can exhibit markedly different reactivity, including radical fragmentation reactions. nih.gov These gas-phase investigations highlight the complex proton dynamics and intramolecular interactions that govern the intrinsic reactivity of the chromane core. Such fundamental understanding is crucial for predicting the behavior of complex derivatives like this compound under various conditions.
Stereochemical Aspects and Chiral Transformations of Chromane-3-carboxylic Acids
The chromane-3-carboxylic acid structure possesses a stereocenter at the C3 position, meaning it can exist as a pair of enantiomers. The stereochemistry of this center is crucial as it often dictates the biological activity of the molecule. The synthesis of enantiomerically pure chromane derivatives is therefore a significant area of research.
Several strategies can be employed to obtain single enantiomers of chiral chromane carboxylic acids. One approach is the stereoselective synthesis, where the chromane ring is formed in a way that preferentially yields one enantiomer. This can be achieved using chiral catalysts or auxiliaries. For example, bifunctional aminoboronic acids have been used to facilitate enantioselective intramolecular oxa-Michael reactions to form chiral chromans. organic-chemistry.org
Another common method is the resolution of a racemic mixture. This involves reacting the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as chromatography or crystallization. nih.govnih.gov The separated diastereomers can then be converted back to the individual enantiomers of the carboxylic acid. Enzymatic resolution, using stereoselective enzymes like esterases, offers a green and efficient alternative to chemical resolution for some chromane carboxylic acids. rsc.org
The specific stereochemical outcomes of reactions involving this compound would depend on the reaction mechanism and the reagents used. The development of stereoselective synthetic routes and efficient resolution methods is essential for the exploration of the therapeutic potential of its individual enantiomers.
Advanced Analytical Characterization Techniques for Chromane Compounds
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the characterization of novel chemical entities. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their precise atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). scispace.comnih.gov
For 6-Chloro-8-nitrochromane-3-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for each proton. uomphysics.net The carboxylic acid proton (–COOH) would appear as a characteristically broad singlet far downfield, typically in the 10–12 ppm region, due to its acidic nature and hydrogen bonding. libretexts.orglibretexts.org Protons on the chromane (B1220400) ring would exhibit specific multiplicities and chemical shifts based on their neighboring atoms and spatial arrangement. Protons adjacent to the carboxylic acid group are expected in the 2-3 ppm range. libretexts.org The aromatic protons would appear in the aromatic region (typically 7.0-8.5 ppm), with their exact shifts influenced by the electron-withdrawing effects of the chloro and nitro substituents.
The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 160-180 ppm region. libretexts.org The aromatic carbons and the carbons of the chromane ring would have signals in distinct regions, with their chemical shifts influenced by the attached functional groups (–Cl, –NO₂, –O–).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from similar structures.
| Atom | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H NMR | ||
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad singlet, deshielded proton. libretexts.orglibretexts.org |
| Aromatic Protons (Ar-H) | 7.5 - 8.5 | Doublets or singlets, influenced by chloro and nitro groups. scispace.comuomphysics.net |
| Chromane Ring Protons | 2.5 - 5.0 | Multiplets, diastereotopic protons adjacent to chiral center. |
| ¹³C NMR | ||
| Carbonyl Carbon (-COOH) | 160 - 180 | Deshielded due to electronegative oxygens. libretexts.org |
| Aromatic Carbons (C-Cl, C-NO₂) | 120 - 160 | Shifts influenced by substituents. |
| Aromatic Carbons (C-H, C-O) | 115 - 130 | Shielded or deshielded based on position. scispace.com |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. scispace.com
For this compound (Molecular Formula: C₁₀H₈ClNO₅), HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The molecular ion peak [M]⁺ would be expected, although for carboxylic acids, it may be weak. youtube.commiamioh.edu The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a prominent [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.orgmiamioh.edu The structure of this compound also suggests other potential fragmentation pathways, such as the loss of the nitro group (–NO₂, M-46) or cleavage of the chromane ring.
Table 2: Predicted Mass Spectrometry Fragments for this compound Based on the molecular weight of 257.63 g/mol .
| Fragment | Mass Lost (amu) | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | 0 | 257/259 | Molecular ion with isotopic pattern for Cl. |
| [M-OH]⁺ | 17 | 240/242 | Loss of the hydroxyl radical from the carboxyl group. miamioh.edu |
| [M-COOH]⁺ | 45 | 212/214 | Loss of the carboxyl group (α-cleavage). youtube.com |
| [M-NO₂]⁺ | 46 | 211/213 | Loss of the nitro group. |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. univen.ac.za
The IR spectrum of this compound would be characterized by several distinct absorption bands. The carboxylic acid functional group gives rise to a very broad O–H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in carboxylic acids. libretexts.orglibretexts.org This is accompanied by a strong C=O (carbonyl) stretching absorption. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com
The nitro group (–NO₂) will show two strong, characteristic stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. scispace.com Other expected peaks include C–O stretching for the carboxylic acid and ether group in the chromane ring (1320–1210 cm⁻¹), C–Cl stretching (typically below 800 cm⁻¹), and absorptions related to the aromatic ring (C=C stretching around 1600-1450 cm⁻¹ and C–H stretching just above 3000 cm⁻¹). spectroscopyonline.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O–H) | Stretch | 2500 - 3300 | Strong, Very Broad libretexts.org |
| Aromatic (C–H) | Stretch | 3000 - 3100 | Medium |
| Carboxylic Acid (C=O) | Stretch | 1680 - 1710 | Strong spectroscopyonline.com |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium to Strong |
| Nitro Group (N–O) | Asymmetric Stretch | 1500 - 1550 | Strong scispace.com |
| Nitro Group (N–O) | Symmetric Stretch | 1300 - 1350 | Strong scispace.com |
| Carboxylic Acid/Ether (C–O) | Stretch | 1210 - 1320 | Strong spectroscopyonline.com |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating and purifying compounds as well as for determining their purity.
High-Performance Liquid Chromatography (HPLC) and its higher-pressure counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for the analysis and purification of non-volatile or thermally sensitive compounds like this compound. nih.gov
Given the polarity of the carboxylic acid and nitro groups, a reversed-phase HPLC method would be most suitable. sielc.com In this mode, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, a small amount of an acid (e.g., formic acid or trifluoroacetic acid) is usually added to the mobile phase. sielc.com Detection is commonly performed using a UV detector, as the aromatic chromophore in the molecule is expected to absorb UV light strongly.
Table 4: Typical HPLC/UHPLC Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UHPLC) |
| Detection | UV Absorbance (e.g., at 254 nm and 280 nm) |
| Column Temperature | 25 - 40 °C |
Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for compounds that are volatile and thermally stable. lmaleidykla.lt Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity, low volatility, and tendency to decompose at the high temperatures required for vaporization. lmaleidykla.lt
To overcome these limitations, derivatization is necessary. The polar carboxylic acid group must be converted into a less polar, more volatile functional group, such as an ester (e.g., methyl ester) or a silyl (B83357) ester. lmaleidykla.lt This is commonly achieved by reacting the compound with a derivatizing agent like diazomethane (B1218177) or a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Once derivatized, the compound can be analyzed on a GC system, often equipped with a capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection and identification. epa.gov
Table 5: General Workflow for GC Analysis
| Step | Description |
|---|---|
| 1. Derivatization | Reaction with a silylation or esterification agent (e.g., BSTFA) to increase volatility. lmaleidykla.lt |
| 2. Injection | Introduction of the derivatized sample into the heated GC inlet. |
| 3. Separation | Separation on a capillary column (e.g., DB-5ms) using an inert carrier gas (Helium or Hydrogen). |
| 4. Detection | Detection using a suitable detector, such as a Mass Spectrometer (MS) for structural confirmation or Flame Ionization Detector (FID). epa.gov |
Chiral Chromatography for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical aspect of pharmaceutical and chemical analysis, as different enantiomers of a chiral compound can exhibit distinct biological activities and toxicities. researchgate.netlibretexts.org Chiral chromatography is a principal method for separating enantiomers, allowing for their individual quantification and the assessment of enantiomeric excess. wikipedia.orggcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation. wikipedia.org
The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. wikipedia.org For chromane compounds, which possess at least one stereocenter, this technique is indispensable.
Commonly used CSPs for the separation of chiral compounds, including those with a chromane core, are based on polysaccharides like cellulose (B213188) or amylose, and cyclodextrins. wikipedia.orggcms.cz The selection of the appropriate CSP and mobile phase is determined empirically by screening various columns and solvent systems to achieve optimal resolution. wikipedia.org
For a compound like this compound, which possesses a chiral center at the C3 position, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice. A typical analysis would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system equipped with a chiral column. The separated enantiomers are then detected by a UV detector, and the ratio of their peak areas is used to determine the enantiomeric purity.
Table 1: Representative Chiral HPLC Method Parameters for Chromane Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Hyphenated Analytical Systems for Comprehensive Analysis
To gain a more complete understanding of complex samples containing chromane derivatives, hyphenated analytical techniques are employed. nih.gov These powerful methods combine a separation technique with a spectroscopic detection method, providing both separation of mixture components and their structural identification. chromatographytoday.comnumberanalytics.com This approach enhances analytical resolution, sensitivity, and specificity. numberanalytics.com
For the comprehensive analysis of a compound such as this compound and its related impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool. ox.ac.uk This technique couples the separation capabilities of HPLC with the mass-analyzing capabilities of a mass spectrometer. nih.gov As the components elute from the HPLC column, they are ionized and introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z) and provides information about the molecular weight and structure of each component. chromatographytoday.comox.ac.uk
Another significant hyphenated system is Liquid Chromatography-Nuclear Magnetic Resonance spectroscopy (LC-NMR). This technique provides detailed structural information, including the connectivity of atoms within a molecule, which is invaluable for the unambiguous identification of unknown compounds or for confirming the structure of synthesized molecules. nih.gov While less sensitive than LC-MS, LC-NMR is unparalleled in its ability to provide complete structural elucidation. numberanalytics.com
Further advancements include multi-hyphenated systems like LC-NMR-MS, which combine the strengths of all three techniques for an exhaustive analysis of complex mixtures. numberanalytics.com
Table 2: Comparison of Hyphenated Techniques for Chromane Analysis
| Technique | Principle | Information Obtained | Primary Application |
|---|---|---|---|
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separation by HPLC followed by mass analysis. ox.ac.uk | Molecular weight, fragmentation patterns, quantification. chromatographytoday.comox.ac.uk | Impurity profiling, metabolite identification, quantification. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds by GC followed by mass analysis. nih.gov | Molecular weight and characteristic fragmentation of volatile analytes. nih.gov | Analysis of volatile derivatives or impurities. |
| LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) | Separation by HPLC with online NMR detection. nih.gov | Detailed structural elucidation (1H, 13C NMR). numberanalytics.com | Unambiguous structure confirmation of major components. |
| LC-IR (Liquid Chromatography-Infrared Spectroscopy) | Separation by HPLC coupled with FTIR detection. nih.gov | Information on functional groups present in the molecule. nih.gov | Identification of functional groups in separated compounds. |
These advanced analytical methods are essential for the rigorous characterization of chromane compounds, ensuring the identity, purity, and quality required for research and development.
Computational Chemistry and Molecular Modeling of Chromane Scaffolds
Quantum Chemical Calculations (Density Functional Theory) for Molecular Geometry and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of chromane (B1220400) derivatives at the atomic level. rsc.orgrsc.org DFT is a robust method for predicting the molecular geometry and electronic structure of these compounds with high accuracy. mdpi.comnih.gov
Molecular Geometry: DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. asianpubs.org This process yields precise data on bond lengths, bond angles, and dihedral (torsion) angles. For the chromane scaffold, these calculations confirm the non-planar nature of the dihydropyran ring. The optimized geometry is crucial for understanding the molecule's steric profile and how it interacts with other molecules, such as biological receptors. rsc.org For instance, DFT has been used to compare theoretical structural parameters with experimental data from X-ray diffraction, showing good agreement. semanticscholar.org
Electronic Structure Analysis: The electronic properties of a molecule govern its reactivity and spectroscopic behavior. DFT is used to calculate a range of electronic descriptors. nih.govyoutube.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition and binding. semanticscholar.org
Mulliken Charges: This analysis partitions the total electron density among the atoms in a molecule, providing insight into the local electronic environment and potential reactive sites. semanticscholar.org
These computational analyses provide a detailed picture of the molecule's characteristics, which is essential for rational drug design and materials science. rsc.orgsemanticscholar.org
| Property | Description | Typical Application for Chromane Scaffolds |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Predicts stable conformations and steric properties. |
| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Assesses electronic reactivity and stability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |
| MEP Surface | A map of the electrostatic potential on the electron density surface. | Identifies sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps in understanding the polarity and reactivity of different parts of the molecule. |
Conformational Analysis and Stereochemistry Prediction
The biological activity and physical properties of chromane derivatives are intrinsically linked to their three-dimensional structure, including their conformation and stereochemistry. nih.gov Computational methods are essential for exploring the conformational landscape and predicting the stereochemical outcomes of reactions. nih.govnumberanalytics.com
Conformational Analysis: The chromane ring system features a benzene (B151609) ring fused to a dihydropyran ring. The dihydropyran ring is not planar and typically adopts a flexible half-chair or distorted boat conformation. researchgate.net Conformational analysis involves identifying all possible low-energy conformations (conformers) and determining their relative stabilities.
Computational techniques, such as potential energy surface (PES) scanning, are used to systematically rotate flexible bonds and calculate the energy of the resulting geometries. This allows for the identification of energy minima corresponding to stable conformers and the energy barriers that separate them. researchgate.net For substituted chromanes, the position and orientation (axial vs. equatorial) of substituents can significantly influence the conformational equilibrium. The presence of bulky substituents can lead to steric hindrance, destabilizing certain conformations. nih.gov
Stereochemistry Prediction: Many chromane derivatives are chiral, possessing one or more stereocenters. nih.gov The specific stereochemistry (R/S configuration) can have a profound impact on biological activity. Computational chemistry can be used to predict the stereochemical outcome of synthetic reactions by modeling the transition states of competing reaction pathways. nih.gov The pathway with the lower activation energy is expected to be favored, thus predicting the major stereoisomer formed.
Furthermore, quantum-chemical calculations are used to predict chiroptical properties like specific optical rotation (SOR), which can help in assigning the absolute configuration of a newly synthesized chiral molecule by comparing calculated values with experimental measurements. nih.gov However, for certain derivatives, such as those with carboxyl groups, DFT predictions of SOR can be prone to error due to the challenge of accurately modeling the conformational distribution. nih.govnih.gov
| Computational Method | Application in Chromane Analysis | Key Insights |
| Potential Energy Surface (PES) Scan | Systematically exploring torsional angles of the dihydropyran ring. | Identifies stable half-chair/boat conformers and transition states for ring inversion. researchgate.net |
| Geometry Optimization | Finding the lowest energy structure for different isomers. | Determines the relative stability of diastereomers and conformers. nih.gov |
| Transition State Modeling | Calculating the energy of transition states for reactions forming chiral centers. | Predicts the favored stereochemical pathway and enantiomeric excess. nih.gov |
| Specific Optical Rotation (SOR) Calculation | Predicting the rotation of plane-polarized light. | Aids in the assignment of absolute configuration (R/S) for chiral chromanes. nih.gov |
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations are a cornerstone of modern mechanistic chemistry, enabling researchers to explore the intricate pathways of chemical reactions at a molecular level. scielo.brsmu.edu For the synthesis of chromane scaffolds and their derivatives, these simulations provide a detailed understanding of reaction barriers, intermediates, and transition states that are often difficult or impossible to observe experimentally.
By applying quantum mechanics methods like DFT, chemists can map out the entire potential energy surface of a reaction. scielo.br This involves:
Identifying Reactants and Products: The starting materials and final products are computationally optimized to find their minimum energy structures.
Locating Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. Sophisticated algorithms are used to locate this first-order saddle point on the potential energy surface. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy barrier. This value is crucial for predicting the reaction rate and feasibility under specific conditions.
Tracing the Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the lowest energy path connecting the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. smu.edu
These computational studies can rationalize experimental observations, such as regioselectivity and stereoselectivity in chromane synthesis. acs.org For example, by comparing the activation energies for different possible reaction pathways, one can predict which product is more likely to form. This predictive power allows for the rational design of catalysts and the optimization of reaction conditions to favor the desired outcome. scielo.br
In Silico Design and Virtual Screening of Novel Chromane Derivatives as Chemical Scaffolds
The chromane scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. In silico design and virtual screening are computational strategies that leverage this scaffold to rapidly identify and optimize new drug candidates. nih.govresearchgate.net
In Silico Design: This process involves the rational, computer-based design of new molecules with a high probability of binding to a specific biological target, such as an enzyme or receptor. nih.govmdpi.com Starting with the core chromane scaffold, chemists can computationally add, remove, or modify functional groups to enhance desired properties like binding affinity, selectivity, or pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). Molecular docking is a key technique used here, which predicts the preferred orientation of a designed molecule (ligand) when bound to a target protein. researchgate.netsciencescholar.usresearchgate.net The docking score, an estimation of binding affinity, helps prioritize the most promising designs for synthesis.
Virtual Screening: Virtual screening (VS) is a high-throughput computational technique used to search large chemical libraries for molecules that are likely to be active against a chosen biological target. nih.govresearchgate.net Instead of physically testing millions of compounds, VS docks them computationally into the active site of a target protein. researchgate.netsciencescholar.us
The process typically involves:
Library Preparation: Large databases containing millions of virtual compounds are curated and prepared for docking.
Target Preparation: A high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank) is prepared.
High-Throughput Docking: The entire compound library is docked into the target's binding site using specialized software. researchgate.netsciencescholar.us
Hit Identification: Compounds are ranked based on their docking scores and binding interactions. The top-ranked compounds, or "hits," are selected for further experimental testing.
These in silico approaches significantly reduce the time and cost associated with the early stages of drug discovery, enabling a more focused and efficient search for new therapeutic agents based on the chromane scaffold, with applications in areas like Alzheimer's disease and cancer. nih.govpreprints.orgnih.govresearchgate.net
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Chemical Space Exploration
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. taylorandfrancis.comnih.gov These models are invaluable for exploring the vast chemical space of chromane derivatives, allowing for the prediction of a compound's activity or properties without the need for its synthesis and experimental testing. mdpi.comfrontiersin.org
The QSAR/QSPR Process: The development of a robust QSAR or QSPR model typically follows several key steps: mdpi.com
Data Set Collection: A dataset of chromane derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) or properties (e.g., boiling point, solubility) is compiled.
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These descriptors encode different aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical (3D) descriptors: Related to the 3D shape and size of the molecule.
Electronic descriptors: Describing charge distribution, dipole moment, etc.
Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. taylorandfrancis.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the activity/property (dependent variable). nih.govresearchgate.net
Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques, often by using an external set of compounds not used in the model's creation. researchgate.net
Once validated, the QSAR/QSPR model can be used to predict the activity of newly designed chromane derivatives, guiding medicinal chemists to synthesize the most promising candidates and avoid those predicted to be inactive or have undesirable properties. nih.govresearchgate.netmdpi.commtjpamjournal.com
| Descriptor Type | Example | Information Encoded |
| Topological | Wiener Index, Randić Index | Molecular branching and connectivity. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | The size and shape of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | The electronic distribution and reactivity. |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability of the molecule. |
Academic Research Applications of Functionalized Chromanes
Chromane (B1220400) Scaffolds as Building Blocks in Complex Molecule Synthesis
The chromane framework is a foundational structural unit in numerous natural products, including vitamin E (tocopherols), and serves as a key building block in medicinal chemistry for creating novel therapeutic agents. rsc.orgnih.gov The compound 6-Chloro-8-nitrochromane-3-carboxylic acid is a trifunctionalized intermediate, making it a potentially valuable building block for the synthesis of more complex molecules. enamine.netnih.gov
The strategic placement of its functional groups allows for selective, stepwise modifications:
Nitro Group (C8): The nitro group is a versatile functional handle. It can be readily reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles.
Chloro Group (C6): The chlorine atom on the aromatic ring is suitable for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of diverse aryl, alkyl, or alkynyl substituents, facilitating the construction of complex molecular architectures.
Carboxylic Acid (C3): The carboxylic acid group is one of the most versatile functionalities in organic synthesis. enamine.net It can be converted into esters, amides, acid chlorides, or alcohols, providing numerous pathways for molecular elaboration and the attachment of other chemical entities. arkat-usa.org
The combination of these reactive sites makes this chromane derivative a useful scaffold for generating libraries of compounds for drug discovery and for the total synthesis of complex natural products. rsc.orgpku.edu.cn Chiral chromanes, in particular, are valuable intermediates for accessing bioactive compounds. rsc.org
Development of Chemical Probes and Ligands for Investigating Biological Systems
Chromane derivatives have been successfully developed as ligands for various biological targets. ontosight.ai For instance, different functionalized chromanes and chromenes have been identified as potent and selective ligands for the σ1 receptor, which is implicated in a variety of neurological functions. The development of such ligands aids in the exploration of biological pathways and disease mechanisms.
The structure of this compound is well-suited for the development of chemical probes. The chromane core can act as the central scaffold for binding to a protein target, while its functional groups can be used to attach reporter tags (like fluorophores or biotin) or photoaffinity labels.
Furthermore, the electron-withdrawing nitro and chloro groups significantly influence the electronic properties of the aromatic ring, which can be crucial for binding interactions with biological macromolecules. Studies on other chromane derivatives have shown that electron-withdrawing substituents at the 6- and 8-positions can be favorable for potent and selective inhibition of enzymes like SIRT2. acs.org This suggests that this compound could serve as a starting point for designing specific enzyme inhibitors or modulators. nih.gov
Applications in Materials Science and Chemical Biology Research
The unique combination of a rigid heterocyclic scaffold and multiple functional groups in this compound opens avenues for its use in materials science and chemical biology. rsc.org
In materials science, aromatic carboxylic acids are widely used as building blocks for creating coordination polymers and metal-organic frameworks (MOFs). mdpi.com The carboxylic acid group can coordinate with metal ions to form extended network structures. The nitro and chloro substituents on the chromane backbone would modify the electronic properties and steric profile of the resulting material, potentially leading to novel properties in fields like gas storage, catalysis, or chemical sensing.
In chemical biology, functionalized chromanes can be integrated into larger systems to study biological processes. For example, the chromane scaffold can be used to develop peptidomimetics, where the rigid ring system helps to constrain the conformation of attached amino acid side chains to mimic secondary structures like β-turns. gu.se The carboxylic acid provides a convenient attachment point for peptide synthesis, while the nitro and chloro groups offer sites for further modification to fine-tune activity or attach probes.
Exploitation of the Chromane-3-Carboxylic Acid Moiety in Novel Synthetic Strategies
The carboxylic acid group at the C3 position of the chromane ring is not just a simple functional handle but also a key activator for modern synthetic transformations, particularly in decarboxylative reactions. ias.ac.in Recent advancements in photoredox catalysis and transition-metal-free methods have utilized α,β-unsaturated carboxylic acids, such as the related chromone-3-carboxylic acids, as substrates for decarboxylative functionalization. chemrxiv.orgchemrxiv.orgrsc.org
These strategies typically involve the single-electron oxidation of the carboxylate to generate a carboxyl radical, which then undergoes facile decarboxylation to produce a carbon-centered radical at the C3 position. This radical can then engage in various bond-forming reactions, allowing for the introduction of alkyl, aryl, and other groups.
Key synthetic strategies that could be applied to this compound include:
Decarboxylative Michael Addition: The chromane-3-carboxylic acid can act as a Michael acceptor, where a nucleophile adds to the C2 position, followed by decarboxylation to yield a 2-substituted chromane.
Photoredox-Mediated Decarboxylative Coupling: Under visible light irradiation with a suitable photocatalyst, the carboxylic acid can be used to generate a C3-radical that couples with a reaction partner. acs.org This allows for the C-C and C-heteroatom bond formations under mild conditions. chemrxiv.org
These modern synthetic methods provide a powerful means to leverage the chromane-3-carboxylic acid moiety for the efficient construction of highly functionalized chromane derivatives that would be difficult to access through traditional methods. researchgate.net
Compound Data
Below are the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈ClNO₅ |
| Molecular Weight | 257.63 g/mol |
| Synonyms | This compound |
Future Research Directions in Substituted Chromane Chemistry
Advancements in Stereoselective Synthesis of Complex Chromane (B1220400) Architectures
The development of stereoselective methods for the synthesis of complex chromane architectures is paramount, as the biological activity of these compounds is often highly dependent on their stereochemistry. Future research in this area will likely focus on several key aspects.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering advantages such as the use of small organic molecules as catalysts. mdpi.com Recent advancements have demonstrated the utility of bifunctional catalysts, such as tertiary amine-thioureas, in cascade reactions to construct enantioenriched spiro-bridged and cagelike polyheterocyclic chromane compounds. researchgate.net The exploration of novel organocatalysts and the expansion of their application in domino reactions will continue to be a significant area of research. For instance, modularly designed organocatalysts (MDOs) self-assembled from cinchona alkaloid derivatives and amino acids have been successfully used in domino Michael/hemiacetalization reactions to produce functionalized chroman-2-ones and chromanes with high diastereo- and enantioselectivities. scispace.com
Key strategies in asymmetric synthesis of chromanes include:
Domino Reactions: These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for building molecular complexity. Future work will likely involve the design of new domino sequences to access novel and complex chromane frameworks.
Cascade Reactions: Similar to domino reactions, cascade reactions offer a streamlined approach to complex molecules. Asymmetric organocatalytic cascade reactions have been developed to synthesize chiral chromane-containing polyheterocyclic compounds. nih.gov
Cycloaddition Reactions: The cycloaddition of ortho-quinone methides is another valuable method for preparing the benzopyran nucleus. mdpi.com The development of new catalytic systems for enantioselective cycloadditions will be a key focus.
A recent nickel-catalyzed asymmetric synthesis of chiral chromans using quaternary allylic siloxanes has been reported, demonstrating a practical method to obtain chroman derivatives with chiral tertiary allylic alcohols in excellent yields and enantioselectivities. chemrxiv.org Further exploration of transition metal catalysis, particularly with earth-abundant and non-toxic metals, will be crucial for developing more sustainable and cost-effective stereoselective syntheses.
Table 1: Examples of Stereoselective Synthesis Methods for Chromanes
| Method | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| Organocatalytic Domino Michael/Hemiacetalization | Modularly Designed Organocatalysts (MDOs) | High yields, diastereoselectivities, and enantioselectivities. | scispace.com |
| Asymmetric Organocatalytic Cascade Reaction | Bifunctional Tertiary Amine-Thiourea | Construction of enantioenriched spiro-bridged or cagelike polyheterocyclic compounds. | researchgate.net |
| Nickel-Catalyzed Asymmetric Synthesis | P-chiral Monophosphine Ligand | Excellent yields, enantioselectivities, and E/Z selectivity for tertiary allylic siloxanes. | chemrxiv.org |
| Cycloaddition of ortho-Quinone Methides | Organocatalysts | Access to the benzopyran nucleus. | mdpi.com |
Exploration of Novel Reaction Pathways and Catalytic Systems for Chromane Functionalization
The functionalization of the chromane scaffold is critical for modulating its biological activity and physicochemical properties. Future research will undoubtedly focus on the discovery of novel reaction pathways and more efficient and selective catalytic systems.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the efficient synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. nih.gov For chromones, site-selective C-H activation at the C-5, C-3, and C-2 positions allows for the introduction of structural diversity. The keto group can act as a directing group for C-5 functionalization, while the electronic properties of the C-3 and C-2 positions can be exploited for selective reactions with electrophilic or nucleophilic partners, respectively. nih.gov Future work will likely involve the development of new catalysts and directing groups to achieve even greater control over site-selectivity.
Visible-Light Photoredox Catalysis: This rapidly evolving field offers sustainable and mild conditions for a variety of organic transformations. A visible-light-induced radical cascade reaction has been described for the synthesis of structurally diverse sulfonated chromanes. researchgate.net The exploration of new photocatalysts and the application of photoredox catalysis to other types of chromane functionalization reactions hold significant promise. researchgate.net
Novel Catalytic Systems: The development of new catalysts is a continuous driving force in synthetic chemistry. For instance, nanocrystalline magnesium oxide (MgO) has been utilized as a reusable heterogeneous catalyst for the eco-friendly synthesis of 2-amino-4H-chromenes in aqueous media. researchgate.net The design and application of other nanomaterials and heterogeneous catalysts will be a key area of research to improve the sustainability and efficiency of chromane synthesis. Furthermore, triflimide-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes provide a convergent route to chromane derivatives under mild conditions. chemrxiv.org
Table 2: Novel Catalytic Systems for Chromane Synthesis and Functionalization
| Catalytic System | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Nanocrystalline MgO | Synthesis of 2-amino-4H-chromenes | Reusable, heterogeneous, aqueous media, excellent yields. | researchgate.net |
| Visible-Light Photoredox Catalysis | Radical Cascade Cyclization | Mild conditions, sustainable. | researchgate.net |
| Triflimide | Annulation of Benzylic Alcohols and Alkenes | Convergent synthesis, mild conditions. | chemrxiv.org |
| [IrCP*Cl2]2 | C-5 Arylation of Chromones | Direct C-H functionalization, good yields. | nih.gov |
Integration of Advanced Analytical and Computational Methodologies in Chromane Research
To gain deeper insights into the structure, reactivity, and biological activity of chromane derivatives, the integration of advanced analytical and computational techniques is essential.
Advanced Spectroscopic and Spectrometric Techniques: Gas-phase infrared spectroscopy and ion mobility-mass spectrometry, coupled with computational chemistry, have been used to investigate the fragmentation behavior of chromane derivatives and identify fragment ion structures. nih.gov Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy provides detailed information about molecular structure and dynamics. numberanalytics.com The application of these and other advanced techniques, such as solid-state NMR and hyphenated techniques like GC-MS and LC-MS, will be crucial for the unambiguous characterization of complex chromane architectures. numberanalytics.com
Computational Chemistry: Computational methods, particularly Density Functional Theory (DFT), are increasingly being used to study the electronic structures, properties, and reactivity of chromane derivatives. researchgate.netnumberanalytics.com DFT calculations can help to elucidate reaction mechanisms, predict the stereochemical outcome of reactions, and understand the factors governing the biological activity of these compounds. researchgate.netd-nb.info Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze atom-atom interactions and bonding characteristics. d-nb.inforesearchgate.net
Molecular Modeling and Docking: In the context of drug discovery, molecular docking studies are invaluable for predicting the binding interactions of chromane derivatives with their biological targets. tandfonline.comislandarchives.ca These computational tools can help to rationalize structure-activity relationships and guide the design of more potent and selective inhibitors. core.ac.uk
Table 3: Advanced Analytical and Computational Methods in Chromane Research
| Methodology | Application | Insights Gained | Reference |
|---|---|---|---|
| Gas-Phase Infrared Spectroscopy & Ion Mobility-Mass Spectrometry | Structural elucidation of fragment ions. | Understanding of fragmentation mechanisms. | nih.gov |
| Density Functional Theory (DFT) | Studying electronic structures, properties, and reaction mechanisms. | Prediction of reactivity and stereochemistry. | researchgate.netnumberanalytics.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of atom-atom interactions and bonding. | Understanding of molecular interactions. | d-nb.inforesearchgate.net |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Rationalization of structure-activity relationships. | tandfonline.comislandarchives.ca |
Rational Design of Next-Generation Chromane-Based Scaffolds for Chemical Exploration
The chromone (B188151) and chromane scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. core.ac.ukacs.orgnih.gov This versatility makes them excellent starting points for the rational design of new bioactive compounds.
Future research will focus on the design and synthesis of novel chromane-based scaffolds with tailored properties. This includes:
Scaffold Hopping and Diversification: Modifying the core chromane structure to explore new chemical space and identify novel biological activities. researchgate.net This can involve the introduction of different substituents, the fusion of other ring systems, or the synthesis of chromane isosteres.
Fragment-Based Drug Design: Utilizing smaller chromane-containing fragments to build up more complex and potent molecules that bind to specific biological targets.
Design of Covalent Inhibitors: Incorporating reactive groups into the chromane scaffold to enable covalent modification of target proteins, which can lead to increased potency and duration of action.
The chromenopyridine scaffold, for example, combines the structural features of both chromene and pyridine (B92270) and has shown a broad spectrum of biological properties. mdpi.comnih.gov The development of new synthetic routes to such hybrid scaffolds will be a key area of future research. The cytotoxicity of chromen-4-one and chromane-2,4-dione scaffolds against various cancer cell lines has been demonstrated, highlighting their potential as anticancer agents. nih.gov
Development of Sustainable and Green Synthesis Methodologies for Chromanes
The principles of green chemistry are increasingly influencing the design of synthetic routes. The development of sustainable and environmentally friendly methods for the synthesis of chromanes is a critical area of future research.
Key aspects of green chromane synthesis include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents. researchgate.netnih.govsharif.edu
Energy-Efficient Methods: Employing techniques like microwave irradiation and ultrasound synthesis to reduce reaction times and energy consumption. researchgate.netnih.gov
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The Diels-Alder reaction is a classic example of a 100% atom-economical reaction. dergipark.org.tr
Use of Renewable Starting Materials and Catalysts: Utilizing biomass-derived starting materials and developing catalysts from renewable sources. researchgate.net
Mechanochemistry: Performing reactions in the solid state by grinding, which can eliminate the need for solvents altogether. nih.gov
Recent research has highlighted several green approaches to chromene and chromane synthesis, such as the use of nanocrystalline MgO in water and one-pot, three-component reactions under solvent-free conditions. researchgate.netsharif.edu The continued development and adoption of these and other green methodologies will be essential for the sustainable production of chromane derivatives. nih.gov
Q & A
Basic Questions
Q. What synthetic strategies are recommended for 6-Chloro-8-nitrochromane-3-carboxylic acid?
- Methodological Answer : Chroman derivatives are typically synthesized via condensation reactions between phenols and aldehydes/ketones, followed by halogenation and nitration steps. For example, 8-Chlorochroman-3-carboxylic acid analogs are synthesized using halogenation at the 8-position . To introduce the nitro group, controlled nitration conditions (e.g., HNO₃/H₂SO₄ at low temperatures) are critical to avoid over-nitration. Characterization via HPLC and NMR is recommended to confirm regioselectivity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95% as per industry standards for related compounds) .
- NMR : Confirm substitution patterns (e.g., chloro and nitro group positions via ¹H/¹³C NMR coupling constants) .
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation .
- Mass spectrometry : Validate molecular weight (e.g., expected m/z ~269.6 based on analogs) .
Q. What biological activities are associated with chroman-3-carboxylic acid derivatives?
- Methodological Answer : Chroman derivatives exhibit anti-inflammatory, analgesic, and antimicrobial properties. For example, 6,8-Dichloro-chroman-3-carboxylic acid is studied for its role in inhibiting cyclooxygenase (COX) enzymes . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., -Cl, -NO₂) enhance binding affinity to biological targets. Prioritize in vitro assays (e.g., COX inhibition) followed by murine models for efficacy validation .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) .
- Redundancy in crystallography : Refine structures using multiple datasets and validate with SHELXL's R-factor convergence (<5% for high reliability) .
Q. What strategies optimize the nitro group introduction in chroman derivatives without side reactions?
- Methodological Answer :
- Directed nitration : Use protecting groups (e.g., acetyl for -COOH) to direct nitration to the 8-position .
- Low-temperature nitration : Conduct reactions at 0–5°C with mixed acid (HNO₃/H₂SO₄) to minimize polynitration .
- In situ monitoring : Employ FT-IR to track nitro group formation (peaks ~1520 cm⁻¹ for NO₂ asymmetric stretch) .
Q. How can computational modeling predict the reactivity of this compound in drug design?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., COX-2) using AutoDock Vina. Validate with experimental IC₅₀ values .
- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
- ADMET profiling : Use SwissADME to predict pharmacokinetics, focusing on nitro group metabolic stability .
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH and monitor degradation via HPLC. Nitro groups may hydrolyze under acidic conditions; buffer solutions (pH 6–7) are recommended .
- Light exposure controls : Chroman derivatives are photosensitive; use amber vials and UV-vis spectroscopy to track photodegradation .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and observed biological activity in SAR studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
